4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide
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Overview
Description
4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, nitro, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which can be synthesized through the reaction of hydrazines with 1,3-diketones. The nitro group is introduced via nitration reactions, while the chloro and methyl groups are added through halogenation and alkylation reactions, respectively. The final step involves the coupling of the two pyrazole rings through a butanamide linker under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE include other pyrazole derivatives with similar functional groups, such as:
- 4-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE
- 4-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C20H21Cl3N6O3 |
---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide |
InChI |
InChI=1S/C20H21Cl3N6O3/c1-11-19(13(3)28(25-11)10-14-15(21)6-4-7-16(14)22)24-17(30)8-5-9-27-12(2)18(23)20(26-27)29(31)32/h4,6-7H,5,8-10H2,1-3H3,(H,24,30) |
InChI Key |
PPMSHMLIYGEHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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